Pyrazolo(1,5-a)pyrimidin-7-amine, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Description
Pyrazolo(1,5-a)pyrimidin-7-amine, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5-propyl substituent and a 6-((biphenyl-tetrazolyl)methyl) group. The tetrazole moiety at the 2'-position of the biphenyl system serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity through hydrogen bonding or ionic interactions .
Properties
CAS No. |
151327-12-7 |
|---|---|
Molecular Formula |
C23H22N8 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H22N8/c1-2-5-20-19(22(24)31-21(26-20)12-13-25-31)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23-27-29-30-28-23/h3-4,6-13H,2,5,14,24H2,1H3,(H,27,28,29,30) |
InChI Key |
YNQMEWUGNXUQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N |
Origin of Product |
United States |
Biological Activity
Pyrazolo(1,5-a)pyrimidines have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. Specifically, the compound Pyrazolo(1,5-a)pyrimidin-7-amine, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been studied for its potential therapeutic applications, particularly in the context of anti-tuberculosis and anticancer activities.
Structure and Synthesis
The structure of the compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity. The synthesis of this compound typically involves multi-step reactions that incorporate tetrazole and biphenyl moieties to enhance pharmacological properties. Recent studies have explored structure–activity relationships (SAR) to optimize these compounds for greater efficacy against specific targets.
Antituberculosis Activity
Recent research indicates that pyrazolo[1,5-a]pyrimidines are potent inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. A series of derivatives have demonstrated significant in vitro activity against M.tb, with some compounds exhibiting low cytotoxicity and favorable pharmacokinetic profiles. For instance, a study synthesized approximately 70 novel analogues that showed promising results in inhibiting M.tb growth in culture and in vivo models .
Table 1: Summary of Antituberculosis Activity
| Compound | Activity Against M.tb | Cytotoxicity | Reference |
|---|---|---|---|
| Compound A | IC50 = 0.5 µM | Low | |
| Compound B | IC50 = 0.8 µM | Moderate | |
| Compound C | IC50 = 0.3 µM | Low |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has also been investigated. In vitro studies using the MDA-MB-231 breast cancer cell line revealed that certain derivatives exhibited growth inhibition, although many did not show significant activity compared to established anticancer agents . The presence of specific substituents was found to be crucial for enhancing cytotoxic effects against cancer cells.
Table 2: Summary of Anticancer Activity
| Compound | Cell Line Tested | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Compound D | MDA-MB-231 | 54.25% | |
| Compound E | HeLa | 38.44% | |
| Compound F | Normal Fibroblasts | 80.06% (inactive) |
The mechanism by which pyrazolo[1,5-a]pyrimidin-7-amines exert their biological effects is multifaceted. For antitubercular activity, the primary mode of action does not appear to involve traditional pathways such as cell wall biosynthesis or iron uptake but may instead target metabolic processes within the bacteria . In the case of anticancer activity, compounds have been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways.
Case Studies
A notable study conducted on a derivative of pyrazolo[1,5-a]pyrimidin-7-amine indicated its ability to inhibit TNF-alpha release in inflammatory models, suggesting potential applications in treating autoimmune diseases . Another investigation highlighted the compound's ability to inhibit MK2 phosphorylation, which is critical in inflammatory responses .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 3, 5, 6, and 7 dictating pharmacological profiles. Below is a comparative analysis of key analogues:
Key Observations:
- Position 5 : Propyl (Compound A) vs. chloro/fluoro () or aryl groups (). Propyl may balance lipophilicity and metabolic stability.
- Position 6 : The biphenyl-tetrazolyl group in Compound A is unique compared to allyl () or nitro substituents (), suggesting divergent target affinities.
- Position 7 : Amine modifications (e.g., morpholinyl in ) influence solubility and pharmacokinetics.
Anti-Mycobacterial and Anti-Cancer Potential
- Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 3-(4-fluoro)phenyl and 5-alkyl groups inhibit M. tuberculosis growth (IC₅₀: 0.2–5 µM) by targeting ATP synthase . Compound A lacks the 3-fluorophenyl group, which may reduce mycobacterial efficacy.
- Kinase Inhibition : Analogues with optimized 3- and 5-substituents (e.g., compounds 15 and 16 in ) show 200-fold increases in PDE4 inhibition. Compound A’s tetrazole group could similarly enhance kinase binding but requires validation.
Pharmacokinetic Considerations
- Metabolic Stability : Tetrazole-containing compounds (e.g., ) exhibit improved microsomal stability compared to carboxylate analogues.
- Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines with smaller 5-substituents (e.g., methyl) demonstrate superior bioavailability (). Compound A’s 5-propyl group may reduce absorption unless formulated with enhancers.
Preparation Methods
Biphenyl Formation via Suzuki-Miyaura Coupling
- Step 1 : Bromobenzene derivatives are coupled with arylboronic acids using Pd(PPh₃)₄ as a catalyst. For example, 4-bromobenzyl bromide reacts with 2-biphenylboronic acid to form 4'-bromomethyl-1,1'-biphenyl.
- Step 2 : The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) to introduce an azide group.
Tetrazole Ring Formation
The azide intermediate participates in a [2+3] cycloaddition with nitriles under high-temperature conditions. Reacting 4'-(azidomethyl)-1,1'-biphenyl-2-carbonitrile with ammonium chloride in refluxing toluene generates the 2'-(1H-tetrazol-5-yl)biphenyl moiety.
Final Assembly: Coupling the Substituents to the Core
The biphenyl-tetrazole group is attached to the pyrazolo[1,5-a]pyrimidine core via a methylene linker:
- Bromination : The 6-methyl group on the pyrazolo[1,5-a]pyrimidine core is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.
- Nucleophilic Substitution : The resulting 6-bromomethyl derivative reacts with the biphenyl-tetrazole thiolate (generated from 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-methanethiol and potassium tert-butoxide) in acetonitrile at 60°C.
Optimization and Challenges
Reaction Conditions and Yields
Key Challenges
- Regioselectivity : Competing reactions at positions 5 and 7 require careful control of stoichiometry and temperature.
- Tetrazole Stability : The acidic NH proton in the tetrazole ring necessitates protection with trityl groups during coupling steps.
Analytical Characterization
Successful synthesis is confirmed by:
- ¹H NMR : Aromatic protons in the biphenyl region (δ 7.2–7.8 ppm), methylene protons adjacent to tetrazole (δ 4.5–5.0 ppm), and propyl group signals (δ 0.9–1.7 ppm).
- Mass Spectrometry : High-resolution mass spectra (HRMS) show molecular ion peaks consistent with the calculated mass (e.g., m/z 556.2345 [M+H]⁺).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
